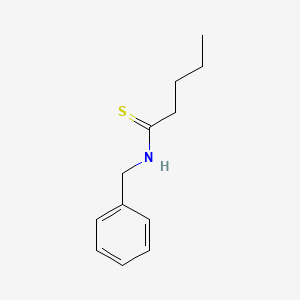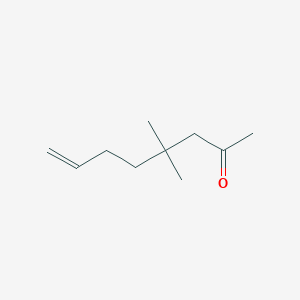
Propylidynephosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylidynephosphane is an organophosphorus compound characterized by the presence of a phosphorus atom triple-bonded to a carbon atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique bonding and reactivity properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylidynephosphane can be synthesized through various methods. One common approach involves the reaction of a phosphine with a suitable alkyne under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the triple bond between phosphorus and carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity reagents and catalysts. The process is optimized to ensure high yields and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Propylidynephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atom in this compound can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propylidynephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propylidynephosphane involves its ability to form strong bonds with various atoms and molecules. The triple bond between phosphorus and carbon allows for unique interactions with other chemical species. Molecular targets and pathways involved include coordination with metal centers and participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine: A simpler compound with a single phosphorus-hydrogen bond.
Phosphine oxide: An oxidized form of phosphine with a phosphorus-oxygen double bond.
Phosphazene: A compound with alternating phosphorus and nitrogen atoms.
Uniqueness
Propylidynephosphane is unique due to its triple bond between phosphorus and carbon, which imparts distinct reactivity and bonding properties compared to other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
131323-87-0 |
|---|---|
Molekularformel |
C3H5P |
Molekulargewicht |
72.05 g/mol |
IUPAC-Name |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
InChI-Schlüssel |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


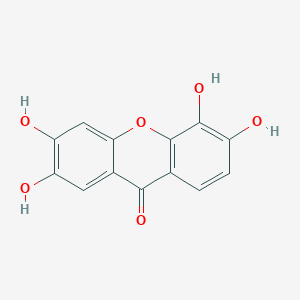
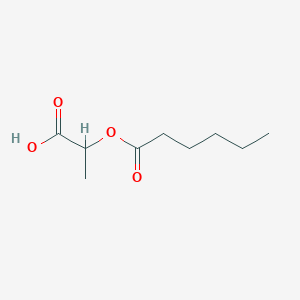
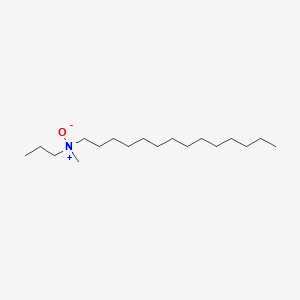

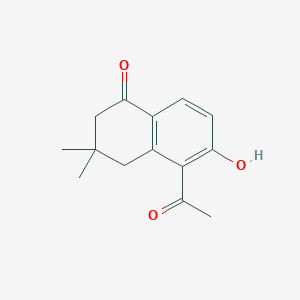
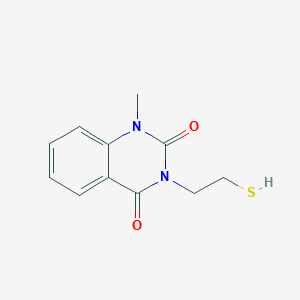


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
phosphanium chloride](/img/structure/B14269078.png)
